2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine

Catalog No.
S3639689
CAS No.
41231-01-0
M.F
C13H11N3
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine

CAS Number

41231-01-0

Product Name

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine

IUPAC Name

2-methyl-3-phenylimidazo[4,5-b]pyridine

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C13H11N3/c1-10-15-12-8-5-9-14-13(12)16(10)11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

IROZFJHOPQLGQS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C3=CC=CC=C3)N=CC=C2

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)N=CC=C2
  • Medicinal Chemistry

    Heterocyclic compounds containing imidazole and pyridine rings are being investigated for their potential as therapeutic agents. Their nitrogen-rich structures allow them to interact with various biomolecules, making them promising candidates for drug discovery efforts []. Some studies have explored their potential as anti-cancer agents [].

  • Material Science

    These heterocyclic compounds are also being studied for their potential applications in material science. Their properties, such as thermal stability and conductivity, make them interesting candidates for the development of new materials.

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, characterized by a fused imidazole and pyridine ring system. This compound features a methyl group at the 2-position and a phenyl group at the 3-position of the imidazo ring. The unique structure of 2-methyl-3-phenyl-3H-imidazo[4,5-b]pyridine contributes to its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.

The reactivity of 2-methyl-3-phenyl-3H-imidazo[4,5-b]pyridine can be attributed to the presence of multiple functional groups within its structure. Common reactions include:

  • Alkylation: The nitrogen atoms in the imidazo ring can undergo alkylation, leading to various derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures.
  • Reduction Reactions: The nitro groups in related compounds can be reduced to amines, which can then react with 2-methyl-3-phenyl-3H-imidazo[4,5-b]pyridine derivatives to form new products.

These reactions are essential for synthesizing various derivatives that may enhance biological activity or improve pharmacological properties.

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine and its derivatives have shown promising biological activities. Research indicates that compounds within this class exhibit:

  • Antimicrobial Activity: Several studies have reported that imidazo[4,5-b]pyridine derivatives possess significant antimicrobial properties against various bacterial strains .
  • Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects: Some compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), indicating their potential as anti-inflammatory agents .

The synthesis of 2-methyl-3-phenyl-3H-imidazo[4,5-b]pyridine can be achieved through various methods:

  • Condensation Reactions: A common method involves the condensation of substituted pyridines with aromatic aldehydes under acidic or basic conditions.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure, often using environmentally friendly solvents .
  • Tandem Reactions: Utilizing tandem reactions allows for efficient construction of the imidazo scaffold from simpler precursors, enhancing yield and reducing purification steps .

The applications of 2-methyl-3-phenyl-3H-imidazo[4,5-b]pyridine extend into several fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential use as antimicrobial agents, anticancer drugs, and anti-inflammatory medications.
  • Chemical Biology: The compound serves as a valuable scaffold for designing new bioactive molecules due to its structural diversity.

Interaction studies involving 2-methyl-3-phenyl-3H-imidazo[4,5-b]pyridine have focused on its binding affinity with various biological targets. Molecular docking studies suggest that this compound interacts effectively with key enzymes involved in inflammation and cancer progression. These studies help elucidate the mechanism of action and guide further optimization of the compound's structure for enhanced efficacy.

Several compounds share structural similarities with 2-methyl-3-phenyl-3H-imidazo[4,5-b]pyridine. Here are some notable examples:

Compound NameStructure CharacteristicsBiological Activity
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBromine substitution at position 6Antimicrobial and anticancer activity
2-Methoxy-6-chloro-3H-imidazo[4,5-b]pyridineMethoxy and chloro substitutionsPotential anticancer properties
2-Methylthio-3H-imidazo[4,5-b]pyridineMethylthio group substitutionAntimicrobial activity

These compounds exhibit unique biological profiles while retaining similar core structures to 2-methyl-3-phenyl-3H-imidazo[4,5-b]pyridine. Their variations in substituents can lead to differences in potency and selectivity for specific biological targets.

XLogP3

2.8

Wikipedia

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine

Dates

Last modified: 02-18-2024

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